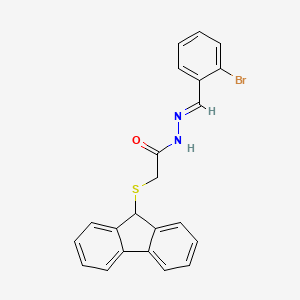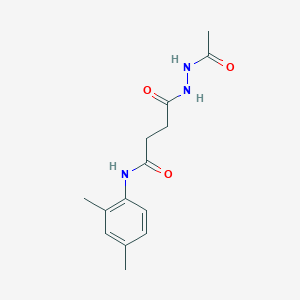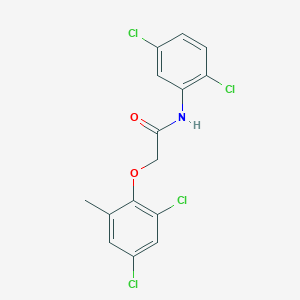![molecular formula C18H26N2O5 B3921477 ethyl N-{[2-(3-methoxybenzyl)-4-morpholinyl]carbonyl}-beta-alaninate](/img/structure/B3921477.png)
ethyl N-{[2-(3-methoxybenzyl)-4-morpholinyl]carbonyl}-beta-alaninate
説明
Ethyl N-{[2-(3-methoxybenzyl)-4-morpholinyl]carbonyl}-beta-alaninate is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. This compound is also known as Mocetinostat, which is a histone deacetylase inhibitor (HDACi). HDACi has been reported to have anti-cancer properties, and Mocetinostat is being studied for its potential use in cancer treatment.
作用機序
Mocetinostat inhibits the activity of histone deacetylases, which leads to the accumulation of acetylated histones. Acetylated histones promote gene expression, which can lead to the activation of tumor suppressor genes and the inhibition of oncogenes. Mocetinostat has also been shown to induce cell cycle arrest and apoptosis in cancer cells. The mechanism of action of Mocetinostat is complex and is still being studied.
Biochemical and Physiological Effects:
Mocetinostat has been shown to have biochemical and physiological effects in cancer cells. It has been shown to induce the expression of genes involved in cell cycle arrest and apoptosis. Mocetinostat has also been shown to inhibit the expression of genes involved in cell proliferation and angiogenesis. Mocetinostat has been shown to have minimal toxicity in normal cells, which makes it a promising candidate for cancer treatment.
実験室実験の利点と制限
Mocetinostat has several advantages for lab experiments. It is a potent HDACi that has been optimized for high yields. Mocetinostat has been shown to have minimal toxicity in normal cells, which makes it a promising candidate for cancer treatment. However, there are also limitations to using Mocetinostat in lab experiments. Mocetinostat is a relatively new compound, and its mechanism of action is still being studied. The optimal dosage and treatment regimen for Mocetinostat are still unknown.
将来の方向性
There are several future directions for the study of Mocetinostat. Mocetinostat has shown promising results in preclinical studies, and clinical trials are currently underway to evaluate its safety and efficacy in cancer patients. Mocetinostat is also being studied in combination with other cancer drugs to enhance their effectiveness. The mechanism of action of Mocetinostat is complex, and further studies are needed to fully understand its effects on cancer cells. Mocetinostat may also have potential applications in other diseases, such as neurodegenerative diseases and autoimmune diseases.
Conclusion:
In conclusion, Mocetinostat is a promising compound that has gained significant attention in scientific research due to its potential applications in cancer treatment. The synthesis of Mocetinostat has been optimized to produce high yields of the final product. Mocetinostat has been shown to have anti-cancer properties by inhibiting the activity of histone deacetylases. Mocetinostat has also been shown to have minimal toxicity in normal cells, which makes it a promising candidate for cancer treatment. However, further studies are needed to fully understand the mechanism of action of Mocetinostat and its effects on cancer cells.
科学的研究の応用
Mocetinostat has been studied for its potential use in cancer treatment. HDACi has been reported to have anti-cancer properties by inhibiting the activity of histone deacetylases, which are enzymes that regulate gene expression. Mocetinostat has been shown to inhibit the growth of cancer cells in vitro and in vivo. It has been studied in various types of cancer, including breast cancer, lung cancer, and prostate cancer. Mocetinostat has also been studied in combination with other cancer drugs to enhance their effectiveness.
特性
IUPAC Name |
ethyl 3-[[2-[(3-methoxyphenyl)methyl]morpholine-4-carbonyl]amino]propanoate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H26N2O5/c1-3-24-17(21)7-8-19-18(22)20-9-10-25-16(13-20)12-14-5-4-6-15(11-14)23-2/h4-6,11,16H,3,7-10,12-13H2,1-2H3,(H,19,22) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WDEMALOAGUOVTO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CCNC(=O)N1CCOC(C1)CC2=CC(=CC=C2)OC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H26N2O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
350.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![N-{[1-(4-fluorophenyl)-1H-pyrazol-4-yl]methyl}-3-isopropyl-N,1-dimethyl-1H-pyrazole-5-carboxamide](/img/structure/B3921399.png)

amino]-2,3-dihydrospiro[indene-1,4'-piperidin]-2-ol](/img/structure/B3921409.png)
![2-phenylindeno[1,2,3-de]phthalazin-3(2H)-one](/img/structure/B3921424.png)

![3-chloro-N-[3-chloro-4-(4-morpholinyl)phenyl]-1-benzothiophene-2-carboxamide](/img/structure/B3921443.png)

![3,5-dimethyl-N-[2,2,2-trifluoro-1-(3-pyridinyl)ethyl]-1-benzofuran-2-carboxamide](/img/structure/B3921454.png)
amino]ethanol hydrochloride](/img/structure/B3921465.png)
![5-imino-2-isopropyl-6-(4-{2-[2-(4-methylphenoxy)ethoxy]ethoxy}benzylidene)-5,6-dihydro-7H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-7-one](/img/structure/B3921472.png)
![(1S*,4S*)-2-{5-[3-(methoxymethyl)-1,2,4-oxadiazol-5-yl]-2-pyridinyl}-2-azabicyclo[2.2.1]heptane](/img/structure/B3921475.png)
![N-{1-[2-(4-methoxyphenyl)ethyl]-5-oxo-3-pyrrolidinyl}-N'-(2-methylphenyl)urea](/img/structure/B3921484.png)
![1-{[3-(2-fluorobenzyl)-1,2,4-oxadiazol-5-yl]methyl}-4-[3-(trifluoromethyl)phenyl]-4-piperidinol](/img/structure/B3921489.png)
